
BLU9931
Descripción general
Descripción
BLU-9931 es un inhibidor potente e irreversible de molécula pequeña del receptor 4 del factor de crecimiento de fibroblastos (FGFR4). Se utiliza principalmente como terapia dirigida para tratar pacientes con carcinoma hepatocelular (HCC) cuyos tumores tienen una vía de señalización FGFR4 activada . BLU-9931 es altamente selectivo para FGFR4 en comparación con otros miembros de la familia FGFR y otras quinasas .
Aplicaciones Científicas De Investigación
Hepatocellular Carcinoma (HCC)
BLU9931 has been extensively studied for its effects on HCC. It has demonstrated:
- Efficacy in xenograft models : In preclinical studies, this compound showed significant antitumor activity in mice with HCC tumors that overexpress FGFR4. Complete responses were observed in some cases .
- Selectivity : The compound's selectivity was confirmed through kinome-wide profiling, showing minimal off-target effects on other kinases .
Pancreatic Ductal Adenocarcinoma (PDAC)
Research indicates that this compound effectively targets PDAC cells:
- Reduction in cell proliferation and invasion : Studies have shown that this compound inhibits PDAC cell growth and reduces their invasive capabilities .
- Combination therapy potential : When combined with 5-fluorouracil, this compound exhibited a synergistic effect, enhancing the overall therapeutic efficacy against colorectal cancer cells .
Case Studies
Mecanismo De Acción
BLU-9931 ejerce sus efectos inhibiendo selectivamente FGFR4. El compuesto se une dentro del bolsillo de unión a ATP de FGFR4, formando un enlace covalente con Cys552 . Esta unión inhibe la fosforilación de FGFR4 y sus componentes de señalización aguas abajo, incluido el sustrato 2 del receptor del factor de crecimiento de fibroblastos (FRS2), la quinasa de proteína activada por mitógeno (MAPK) y la quinasa de proteína B (AKT) . La inhibición de estas vías de señalización conduce a la inducción de apoptosis e inhibición de la proliferación celular .
Análisis Bioquímico
Biochemical Properties
BLU9931 interacts with FGFR4, a tyrosine kinase receptor for fibroblast growth factors (FGFs), involved in diverse cellular processes . This compound inhibits FGFR4 activity, but weakly inhibits FGFR1, FGFR2, and FGFR3 . It forms a covalent bond with Cysteine 552 near the ATP-binding site that is only present in FGFR4 among FGFRs .
Cellular Effects
This compound has been shown to reduce the proliferation of cancer cells and induce cellular senescence . It inhibits signal transduction through the ERK, AKT, and STAT3 pathways . This compound also inhibits cell invasion, in part, by downregulating membrane-type matrix metalloproteinase-1 (MT1-MMP) expression .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting FGFR4, thereby reducing the activation of downstream signaling pathways such as ERK, AKT, and STAT3 . This inhibition leads to reduced cell proliferation and induction of cellular senescence .
Metabolic Pathways
This compound is involved in the FGF19/FGFR4 signaling pathway . By inhibiting FGFR4, it disrupts this pathway, which is associated with various cellular processes and is often activated in certain types of cancer .
Subcellular Localization
As an inhibitor of FGFR4, it is likely to interact with this receptor at the cell membrane, where FGFR4 is typically located .
Métodos De Preparación
BLU-9931 se sintetiza a través de una serie de reacciones químicas que involucran la formación de un núcleo anilino-quinazolina y la unión de un grupo dicloro-dimetoxi-fenilo. La ruta sintética incluye los siguientes pasos :
- Formación del núcleo anilino-quinazolina.
- Unir el grupo dicloro-dimetoxi-fenilo.
- Formación de un enlace covalente con Cys552 dentro del bolsillo de unión a ATP de FGFR4.
El compuesto es soluble en dimetilsulfóxido (DMSO) pero insoluble en agua . Los métodos de producción industrial implican el uso de reactivos de alta pureza y condiciones de reacción controladas para asegurar la selectividad y la potencia del producto final .
Análisis De Reacciones Químicas
BLU-9931 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: BLU-9931 se puede oxidar en condiciones específicas, lo que lleva a la formación de varios productos de oxidación.
Reducción: El compuesto también puede sufrir reacciones de reducción, lo que da como resultado la formación de derivados reducidos.
Sustitución: BLU-9931 puede participar en reacciones de sustitución, donde grupos funcionales específicos son reemplazados por otros grupos.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados .
Comparación Con Compuestos Similares
BLU-9931 es único en su alta selectividad para FGFR4 en comparación con otros miembros de la familia FGFR y quinasas . Los compuestos similares incluyen:
H3B-6527: Otro inhibidor selectivo de FGFR4 que se dirige a Cys552 para la unión irreversible.
BLU-554: Un inhibidor selectivo de FGFR4 utilizado en la investigación del cáncer.
Estos compuestos comparten mecanismos de acción similares pero difieren en su selectividad, propiedades de unión y posibles aplicaciones terapéuticas .
Actividad Biológica
BLU9931 is a highly selective and irreversible small molecule inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), which has garnered significant attention in cancer research, particularly in the context of hepatocellular carcinoma (HCC) and pancreatic ductal adenocarcinoma (PDAC). FGFR4 plays a crucial role in various signaling pathways that regulate cell proliferation, differentiation, and survival. The inhibition of FGFR4 by this compound offers a promising therapeutic strategy for cancers characterized by aberrant FGFR4 signaling.
This compound exerts its biological activity primarily through the following mechanisms:
- Covalent Binding : this compound forms a covalent bond with cysteine residue Cys552 in the ATP-binding pocket of FGFR4, leading to a significant reduction in its kinase activity. This selective targeting minimizes off-target effects on other FGFR family members (FGFR1-3) and various kinases .
- Inhibition of Signaling Pathways : It effectively inhibits downstream signaling pathways including ERK, AKT, and STAT3, which are critical for cell proliferation and survival. This inhibition leads to reduced cell proliferation and invasion in cancer cells that rely on FGFR4 signaling .
Table 1: Inhibition Potency of this compound on FGFR Family Members
FGFR Family Member | IC50 (nmol/L) |
---|---|
FGFR4 | 3 |
FGFR1 | 591 |
FGFR2 | 493 |
FGFR3 | 150 |
Pancreatic Ductal Adenocarcinoma (PDAC)
Research indicates that this compound significantly reduces the proliferation of PDAC cells through the inhibition of the FGF19/FGFR4 signaling axis. In vitro studies demonstrated that treatment with this compound led to:
- Cell Cycle Arrest : A notable increase in the G0/G1 phase population and a decrease in the S phase population were observed, indicating a slowdown in cell cycle progression .
- Senescence Induction : Downregulation of SIRT1 and SIRT6 was linked to senescence induction, priming PDAC cells for subsequent treatments with agents like quercetin .
Hepatocellular Carcinoma (HCC)
In HCC models, this compound has shown remarkable antitumor activity:
- Tumor Regression : In xenograft models using Hep 3B tumor-bearing mice, this compound led to significant tumor growth inhibition at doses of 10 mg/kg to 100 mg/kg. At the highest dose, tumor regression was observed, with some mice showing no signs of tumors post-treatment .
- Synergistic Effects : Combining this compound with standard chemotherapeutic agents such as 5-fluorouracil (5-FU) has demonstrated synergistic effects in reducing colorectal cancer cell proliferation, further supporting its potential as part of combination therapy regimens .
Table 2: Effects of this compound on PDAC Cell Lines
Cell Line | Proliferation Inhibition (%) | Apoptosis Induction (%) | Cell Cycle Phase Shift |
---|---|---|---|
PK-1 | Significant | ~2% | G0/G1 increase |
T3M-4 | Significant | ~2% | G0/G1 increase |
PK-45P | Minimal | Not applicable | No significant change |
Case Study: Efficacy in HCC Patients
A preclinical study highlighted the efficacy of this compound in HCC patients with tumors harboring activated FGFR4 pathways. The study reported significant tumor shrinkage and improved survival rates when this compound was administered as part of a treatment regimen .
Clinical Trials
While extensive clinical trials are still needed to establish the full therapeutic potential of this compound, early-phase studies are underway to evaluate its safety and efficacy in various cancers associated with FGFR4 dysregulation.
Propiedades
IUPAC Name |
N-[2-[[6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl]amino]-3-methylphenyl]prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22Cl2N4O3/c1-5-21(33)30-18-8-6-7-14(2)25(18)32-26-29-13-16-11-15(9-10-17(16)31-26)22-23(27)19(34-3)12-20(35-4)24(22)28/h5-13H,1H2,2-4H3,(H,30,33)(H,29,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEBNKKOLVBTFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C=C)NC2=NC=C3C=C(C=CC3=N2)C4=C(C(=CC(=C4Cl)OC)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22Cl2N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1538604-68-0 | |
Record name | BLU-9931 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1538604680 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BLU-9931 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQK825B5DX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.